2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
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Overview
Description
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring, which is further connected to a trimethylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multi-step procedures. One common method starts with the preparation of the benzothiazole derivative, which is then reacted with piperazine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including antimicrobial and antipsychotic activities.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and piperazine moieties are known to interact with dopamine and serotonin receptors, which may explain its antipsychotic effects. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the trimethylpyrimidine group.
2-Arylbenzothiazoles: Similar benzothiazole structure but different substituents.
Benzimidazole derivatives: Structurally related but with different heterocyclic cores
Uniqueness
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is unique due to the combination of its benzothiazole, piperazine, and trimethylpyrimidine moieties, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C18H22N6S |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C18H22N6S/c1-13-12-16(22(2)3)21-17(19-13)23-8-10-24(11-9-23)18-20-14-6-4-5-7-15(14)25-18/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
GIVWDFVJDLYCSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4S3)N(C)C |
Origin of Product |
United States |
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